![molecular formula C21H17F3N2O2 B4809430 1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B4809430.png)
1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone
概要
説明
1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone is a complex organic compound that features an indole structure, which is a significant heterocyclic system in natural products and drugs
準備方法
The synthesis of 1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone typically involves multiple steps, starting with the preparation of the indole derivatives. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The indole rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitronium ions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone involves its interaction with molecular targets, such as enzymes or receptors. The indole structure allows it to fit into binding sites on proteins, potentially inhibiting or activating their function. The trifluoroethanone group can enhance the compound’s binding affinity and specificity by forming additional interactions with the target molecule.
類似化合物との比較
Similar compounds to 1-[1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone include:
- 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]acetic acid ethyl ester
- 7-(2-methyl-2,3-dihydroindol-1-yl)-3-(phenylmethyl)triazolo[4,5-d]pyrimidine
- 2-(2,3-dihydroindol-1-yl)-N-(phenylmethyl)-4-quinazolinamine
These compounds share structural similarities, such as the indole ring, but differ in their functional groups and overall structure. The presence of the trifluoroethanone group in this compound makes it unique, potentially offering different reactivity and binding properties compared to its analogs.
特性
IUPAC Name |
1-[1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c1-13-19(20(28)21(22,23)24)15-7-3-5-9-17(15)26(13)12-18(27)25-11-10-14-6-2-4-8-16(14)25/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTWEJCYHQRKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


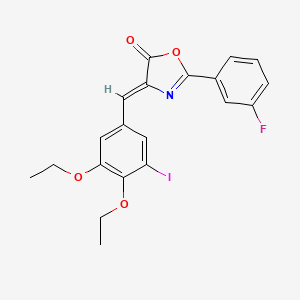
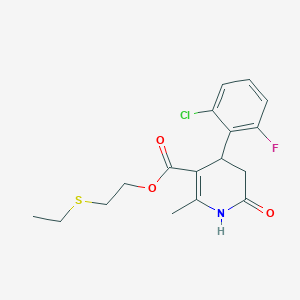
![N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4809364.png)
![2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID](/img/structure/B4809374.png)
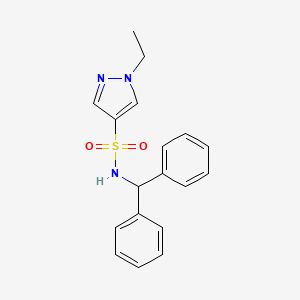
![6-cyclopropyl-N-[4-(diethylamino)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4809405.png)
![4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B4809410.png)
![(2E)-3-{[3-(trifluoromethyl)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B4809414.png)
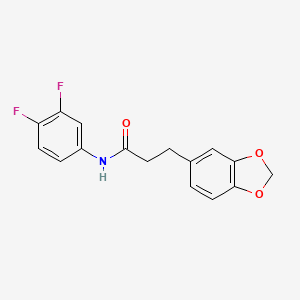
![5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4809424.png)
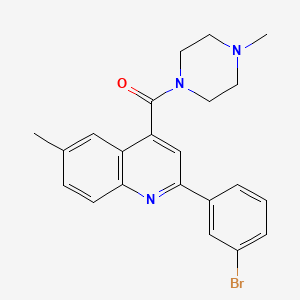
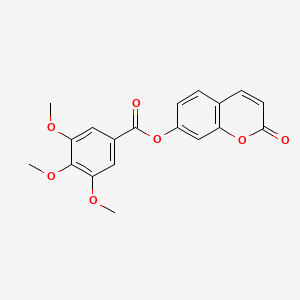
![2-{2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4809458.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B4809461.png)
